An In-depth Technical Guide to the Molecular Structure of 2,3-Diphenyl-2-butene

An In-depth Technical Guide to the Molecular Structure of 2,3-Diphenyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of the (E) and (Z) isomers of 2,3-diphenyl-2-butene. The information is presented to facilitate advanced research and development applications.

Molecular Structure and Crystallography

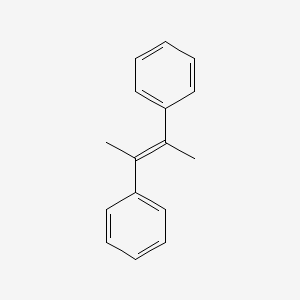

2,3-Diphenyl-2-butene (C₁₆H₁₆) is a stilbene (B7821643) derivative that exists as two geometric isomers: (E)-2,3-diphenyl-2-butene (trans) and (Z)-2,3-diphenyl-2-butene (cis). The steric hindrance between the phenyl and methyl groups significantly influences their molecular geometry and physical properties.

(E)-2,3-Diphenyl-2-butene

The (E) isomer, also known as trans-2,3-diphenyl-2-butene, is the more sterically favored and thermodynamically stable of the two isomers.

Crystallographic Data:

The crystal structure of (E)-2,3-diphenyl-2-butene has been determined and is available in the Crystallography Open Database (COD) under the entry number 4511878.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 5.8389 |

| b (Å) | 17.2035 |

| c (Å) | 6.6533 |

| α (°) | 90 |

| β (°) | 112.747 |

| γ (°) | 90 |

| Volume (ų) | 616.5 |

| Z | 2 |

Table 1: Crystallographic data for (E)-2,3-diphenyl-2-butene.[1]

(Z)-2,3-Diphenyl-2-butene

The (Z) isomer, or cis-2,3-diphenyl-2-butene, exhibits significant steric strain due to the proximity of the phenyl and methyl groups on the same side of the double bond. This strain leads to a non-planar arrangement of the phenyl rings with respect to the plane of the double bond.

Crystallographic and Structural Data:

The crystal structure of (Z)-2,3-diphenyl-2-butene reveals a twisted conformation. The dihedral angles between the two phenyl rings and the plane of the carbon-carbon double bond are 59.1° and 49.7°.[2] The double bond itself is slightly twisted from planarity.[2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.217(3) |

| b (Å) | 8.703(1) |

| c (Å) | 14.342(4) |

| β (°) | 95.67(2) |

| Volume (ų) | 1269.0(9) |

| Z | 4 |

| C=C Bond Length (Å) | 1.343(4) |

Table 2: Crystallographic and selected structural data for (Z)-2,3-diphenyl-2-butene.[2]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of the (E) and (Z) isomers of 2,3-diphenyl-2-butene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry in both molecules, the ¹H and ¹³C NMR spectra are relatively simple. However, the chemical shifts of the methyl and phenyl groups are sensitive to the isomeric form.

¹H and ¹³C NMR Data:

| Isomer | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| (E) | Methyl (-CH₃) | ~1.9 | ~20 |

| Phenyl (Ar-H) | ~7.1-7.3 | ~126-145 | |

| (Z) | Methyl (-CH₃) | ~2.1 | ~22 |

| Phenyl (Ar-H) | ~6.9-7.2 | ~125-144 |

Table 3: Approximate ¹H and ¹³C NMR chemical shifts for (E)- and (Z)-2,3-diphenyl-2-butene. Actual values may vary depending on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra of both isomers are characterized by absorptions corresponding to aromatic C-H and C=C stretching, as well as aliphatic C-H stretching and bending vibrations.

Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment | Isomer(s) |

| 3100-3000 | Aromatic C-H Stretch | (E) and (Z) |

| 3000-2850 | Aliphatic C-H Stretch | (E) and (Z) |

| 1600-1450 | Aromatic C=C Stretch | (E) and (Z) |

| ~1445 | Methyl C-H Asymmetric Bend | (E) and (Z) |

| ~1375 | Methyl C-H Symmetric Bend | (E) and (Z) |

| 760-700 | Aromatic C-H Out-of-Plane Bend (Monosubstituted) | (E) and (Z) |

Table 4: General characteristic FTIR absorption bands for 2,3-diphenyl-2-butene isomers.

Experimental Protocols

Synthesis of 2,3-Diphenyl-2-butene via McMurry Reaction

The McMurry reaction provides a reliable method for the synthesis of 2,3-diphenyl-2-butene from acetophenone (B1666503), typically yielding a mixture of the (E) and (Z) isomers.[3]

Materials:

-

Titanium(IV) chloride (TiCl₄)

-

Zinc powder (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetophenone

-

Pyridine (optional)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, a three-necked round-bottom flask is charged with anhydrous THF and zinc powder.

-

The flask is cooled in an ice bath, and TiCl₄ is added dropwise with vigorous stirring. The mixture is then refluxed for several hours to generate the low-valent titanium species.

-

After cooling the mixture, a solution of acetophenone in anhydrous THF (and optionally a small amount of pyridine) is added.

-

The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched by the slow addition of aqueous potassium carbonate solution.

-

The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product, a mixture of (E) and (Z) isomers, can be purified by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis Protocol

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Process the data using appropriate software to obtain chemical shifts, coupling constants, and integrations.

FTIR Spectroscopy:

-

Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For liquid samples, a thin film can be prepared between salt plates.

-

Instrumentation: Record the FTIR spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Visualizations